2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a dimethylpyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the dimethylpyrimidine group via further substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and proliferation. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring, often used in medicinal chemistry for their pharmacological properties.
Pyrimidine derivatives: Known for their role in various biological processes and as components of nucleic acids.
Uniqueness
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its combined structural features, which confer a distinct set of biological activities. Its ability to inhibit protein kinases makes it a promising candidate for anticancer drug development, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-14(2)20-12-21-18(13)24-9-7-23(8-10-24)17-11-19-15-5-3-4-6-16(15)22-17/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXLYNHCTWPWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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